molecular formula C17H32N2O2 B12669360 1-Tetradecylimidazolidine-2,4-dione CAS No. 85391-29-3

1-Tetradecylimidazolidine-2,4-dione

Cat. No.: B12669360
CAS No.: 85391-29-3
M. Wt: 296.4 g/mol
InChI Key: AESJECFMHVOYGB-UHFFFAOYSA-N
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Description

1-Tetradecylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C17H32N2O2. It is characterized by the presence of an imidazolidine ring substituted with a tetradecyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetradecylimidazolidine-2,4-dione can be synthesized through the reaction of imidazole aldehydes with ethanol as a solvent. The reaction typically involves the formation of intermediate products, which are then converted into the final compound through further chemical reactions .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Tetradecylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted imidazolidine compounds .

Scientific Research Applications

1-Tetradecylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Tetradecylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Tetradecylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

85391-29-3

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-tetradecylimidazolidine-2,4-dione

InChI

InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(20)18-17(19)21/h2-15H2,1H3,(H,18,20,21)

InChI Key

AESJECFMHVOYGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1CC(=O)NC1=O

Origin of Product

United States

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